molecular formula C14H29NO2.C4H4O4 B145543 (E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate CAS No. 129320-09-8

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate

Cat. No.: B145543
CAS No.: 129320-09-8
M. Wt: 359.5 g/mol
InChI Key: CAZDVHIUPQWANE-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate is a chemical compound with a unique structure that combines the properties of decanoic acid and dimethylaminoethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) typically involves esterification reactions. One common method is the reaction of decanoic acid with 2-(dimethylamino)ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield decanoic acid and 2-(dimethylamino)ethanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Decanoic acid and 2-(dimethylamino)ethanol.

    Oxidation: N-oxide derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential role in modulating biological pathways, particularly those involving fatty acids and amines.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1) involves its interaction with molecular targets such as enzymes and receptors. The ester group allows the compound to penetrate cell membranes, while the dimethylamino group can interact with specific receptors or enzymes, modulating their activity. This dual functionality makes the compound a versatile tool in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Decanoic acid, ethyl ester: Similar in structure but lacks the dimethylamino group, making it less versatile in biological applications.

    Acetic acid, 2-(dimethylamino)ethyl ester: Shorter carbon chain, which affects its physical properties and reactivity.

    Decanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains hydroxyl groups, which can form additional hydrogen bonds, affecting its solubility and reactivity.

Uniqueness

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate is unique due to the presence of both the decanoic acid and dimethylaminoethyl ester moieties. This combination provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

129320-09-8

Molecular Formula

C14H29NO2.C4H4O4

Molecular Weight

359.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(dimethylamino)ethyl decanoate

InChI

InChI=1S/C14H29NO2.C4H4O4/c1-4-5-6-7-8-9-10-11-14(16)17-13-12-15(2)3;5-3(6)1-2-4(7)8/h4-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

CAZDVHIUPQWANE-WLHGVMLRSA-N

Isomeric SMILES

CCCCCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O

SMILES

CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O

Synonyms

Decanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1:1)

Origin of Product

United States

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